methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate
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Overview
Description
Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with 4-methylpyridine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
- Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate
- 2,6-Bis(hydroxymethyl)pyridine
Uniqueness
Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple pyridine rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C19H17N3O2/c1-12-4-6-20-15(8-12)17-10-14(19(23)24-3)11-18(22-17)16-9-13(2)5-7-21-16/h4-11H,1-3H3 |
InChI Key |
ZVYYWTMGBXEMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C(=O)OC |
Origin of Product |
United States |
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